Bienvenue dans la boutique en ligne BenchChem!

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide

Scaffold diversity Medicinal chemistry Pharmacophore differentiation

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide (CAS 1797957-02-8; molecular formula C19H24N2O3S; molecular weight 360.47 g/mol) is a synthetic small molecule featuring a 3,5-dimethylisoxazole acetamide core linked to a 4-(phenylsulfanyl)tetrahydro-2H-pyran (oxane) moiety. The 3,5-dimethylisoxazole chemotype is a privileged fragment in medicinal chemistry, having yielded clinical candidates targeting bromodomains, COX-2, and voltage-gated calcium channels.

Molecular Formula C19H24N2O3S
Molecular Weight 360.47
CAS No. 1797957-02-8
Cat. No. B2585891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide
CAS1797957-02-8
Molecular FormulaC19H24N2O3S
Molecular Weight360.47
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC2(CCOCC2)SC3=CC=CC=C3
InChIInChI=1S/C19H24N2O3S/c1-14-17(15(2)24-21-14)12-18(22)20-13-19(8-10-23-11-9-19)25-16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,20,22)
InChIKeyKKYQOWGFQYMHDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide (CAS 1797957-02-8): Chemical Identity and Procurement Baseline


2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide (CAS 1797957-02-8; molecular formula C19H24N2O3S; molecular weight 360.47 g/mol) is a synthetic small molecule featuring a 3,5-dimethylisoxazole acetamide core linked to a 4-(phenylsulfanyl)tetrahydro-2H-pyran (oxane) moiety . The 3,5-dimethylisoxazole chemotype is a privileged fragment in medicinal chemistry, having yielded clinical candidates targeting bromodomains, COX-2, and voltage-gated calcium channels [1]. This specific compound incorporates a phenylsulfanyl-oxane scaffold—a structural arrangement that differentiates it from common dimethylisoxazole derivatives. Currently, the compound is listed in screening compound collections, and a structurally related analog (CAS 860649-65-6) is commercially available from MolCore at NLT 97% purity .

Why 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide Cannot Be Simply Substituted by Other Dimethylisoxazole Analogs


The 3,5-dimethylisoxazole acetamide core appears across diverse chemotypes with divergent biological activities—from CaV2.2 channel antagonists (e.g., IPPQ, quinazoline-linked) to bromodomain inhibitors and COX-2 ligands—demonstrating that the non-isoxazole substituent is the primary driver of target engagement and selectivity [1]. IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide) achieves CaVβ binding through its quinazoline moiety, whereas the phenylsulfanyl-oxane group in the target compound represents a distinct pharmacophore with different hydrogen-bonding capacity, steric profile, and lipophilicity [2]. In a head-to-head comparison within the CaV2.2 program, the quinazoline chemotype (IPPQ) proved superior to the benzoylpyrazoline chemotype (BTT-369) for on-target efficacy, underscoring that minor structural variations in the non-isoxazole region can profoundly alter functional potency [3]. Generic substitution without considering the specific pharmacophoric contribution of the phenylsulfanyl-oxane moiety therefore risks selecting a compound with a fundamentally different biological profile.

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide vs. Closest Analogs


Structural Differentiation: Phenylsulfanyl-Oxane Moiety vs. Quinazoline-Linked Dimethylisoxazole (IPPQ)

The target compound contains a 4-(phenylsulfanyl)tetrahydro-2H-pyran (oxane) group, a structural motif absent from IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide), the most extensively characterized dimethylisoxazole acetamide in the pain literature. IPPQ features a 2,4-diaminoquinazoline group, providing three hydrogen-bond donors/acceptors within a planar aromatic system, which is critical for CaVβ2a binding [1]. In contrast, the target compound's oxane ring introduces a saturated, non-planar, oxygen-containing heterocycle, while the phenylsulfanyl group provides a thioether linkage that alters both conformational flexibility and electronic distribution relative to the quinazoline system [2]. The molecular weight increases from 415.49 Da (IPPQ) to 360.47 Da (target), indicating a smaller, potentially more ligand-efficient scaffold .

Scaffold diversity Medicinal chemistry Pharmacophore differentiation

Structural Differentiation: Phenylsulfanyl-Oxane vs. Phenylsulfanyl-Phenyl Acetamide (CAS 860649-65-6)

The closest commercially available analog is N-(4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}phenyl)acetamide (CAS 860649-65-6; MW 276.35; C14H16N2O2S), which incorporates a phenylsulfanyl group but replaces the oxane ring with a para-substituted phenyl ring . The target compound (MW 360.47) is approximately 84 Da heavier, reflecting the incorporation of the saturated oxane ring and an extended methylene linker. The oxane oxygen introduces an additional hydrogen-bond acceptor site not present in CAS 860649-65-6, while the saturated ring reduces aromatic plane count from two (phenylsulfanyl + phenyl) to one (phenylsulfanyl only), altering π-stacking potential .

Scaffold hopping Chemical diversity Screening library design

Physicochemical Differentiation: Estimated logP and Hydrogen-Bonding Capacity vs. IPPQ and BTT-369

Based on structural analysis, the target compound is predicted to have lower lipophilicity than IPPQ (clogP estimated at ~3.0–3.5 vs. ~4.5–5.0 for IPPQ, based on the replacement of the lipophilic quinazoline and phenylpropyl groups with the more polar oxane ring) [1]. IPPQ itself demonstrated favorable selectivity—no engagement of opioid receptors or inhibitory G protein-coupled receptor signaling—and did not cause akinesia or motor impairment in rodent models [2]. The target compound's reduced logP may translate to improved aqueous solubility relative to IPPQ, although experimental solubility data are not yet published. BTT-369, a benzoylpyrazoline chemotype tested head-to-head against IPPQ, contains a tetraaryldihydrobipyrazole scaffold with phenyl groups known to be significantly metabolized, lowering systemic half-life and increasing toxicity potential [3]. The target compound's single phenylsulfanyl group represents a simpler aromatic profile than BTT-369's tetraaryl system.

Drug-likeness Lipophilicity ADME prediction

Chemical Purity Benchmarking: Target Compound Reference Standards vs. Available Analog (CAS 860649-65-6)

The commercially available analog N-(4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}phenyl)acetamide (CAS 860649-65-6) is supplied by MolCore at NLT 97% purity with ISO-certified quality systems, serving as a benchmark for procurement expectations . The target compound (CAS 1797957-02-8) is listed in screening collections; however, published purity specifications from commercial vendors are currently limited. For scientific procurement, requiring a minimum purity of ≥95% (HPLC) with full analytical characterization (¹H NMR, LCMS) is recommended, consistent with standards applied to the closest commercially available analog.

Analytical chemistry Quality control Procurement specification

Recommended Application Scenarios for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide Based on Quantitative Differentiation Evidence


Scaffold-Hopping Library Design for Dimethylisoxazole-Based Screening Cascades

The target compound's phenylsulfanyl-oxane scaffold represents a distinct chemotype relative to both quinazoline-linked (IPPQ) and benzoylpyrazoline-linked (BTT-369) dimethylisoxazole acetamides. Incorporating this compound into a focused screening library alongside IPPQ and CAS 860649-65-6 enables systematic exploration of how the non-isoxazole substituent modulates target binding [1]. The saturated oxane ring introduces an additional hydrogen-bond acceptor and reduces aromatic plane count, potentially improving physicochemical properties relative to the polyaryl BTT-369 chemotype [2].

Negative Control Selection for CaV2.2/IPPQ Mechanism-of-Action Studies

Given that IPPQ's CaVβ2a binding and CaV2.2 channel inhibition are mediated through its quinazoline moiety—not the dimethylisoxazole group—the target compound, which lacks the quinazoline pharmacophore, may serve as a structurally matched negative control in assays designed to confirm on-target IPPQ activity [1]. The shared dimethylisoxazole-acetamide core controls for nonspecific effects attributable to this fragment, while the divergent non-isoxazole region tests whether pharmacological activity requires the quinazoline scaffold [2].

Metabolic Stability Comparative Profiling within the Dimethylisoxazole Acetamide Series

BTT-369's tetraaryldihydrobipyrazole scaffold, containing four phenyl groups, was explicitly noted for significant metabolism, reduced systemic half-life, and increased toxicity potential in the published comparative study [1]. The target compound, with only one aromatic ring (phenylsulfanyl) and a saturated oxane core, presents a simplified metabolic profile. This compound could be included in a panel with IPPQ (moderate aromaticity) and BTT-369 (high aromaticity) to experimentally determine the relationship between aromatic ring count, metabolic stability, and clearance within this chemotype series [2].

Physicochemical Property Optimization Starting Point for Pain Target Lead Discovery

The estimated lower lipophilicity (clogP ~3.0–3.5) of the target compound relative to IPPQ (clogP ~4.5–5.0) positions it as a potentially more developable starting point for lead optimization programs targeting ion channels or other pain-relevant targets [1]. IPPQ has demonstrated broad antinociceptive efficacy without motor impairment in rodent models, validating the therapeutic potential of the dimethylisoxazole acetamide chemotype [2]. Starting from a lower-logP scaffold with fewer aromatic rings may facilitate subsequent optimization toward candidates with improved developability profiles.

Quote Request

Request a Quote for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.